Cyanopindolol hemifumarate
Cyanopindolol hemifumarate
5-HT1A/1B antagonist with roughly equal affinity at each receptor; also a β-adrenoceptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
69906-86-1
VCID:
VC0004297
InChI:
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
SMILES:
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C36H46N6O8
Molecular Weight:
690.798
Cyanopindolol hemifumarate
CAS No.: 69906-86-1
Inhibitors
VCID: VC0004297
Molecular Formula: C36H46N6O8
Molecular Weight: 690.798
CAS No. | 69906-86-1 |
---|---|
Product Name | Cyanopindolol hemifumarate |
Molecular Formula | C36H46N6O8 |
Molecular Weight | 690.798 |
IUPAC Name | (E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
Standard InChI | InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Standard InChIKey | ZSBITJKBOWVCCI-WXXKFALUSA-N |
SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |
Description | 5-HT1A/1B antagonist with roughly equal affinity at each receptor; also a β-adrenoceptor antagonist. |
Synonyms | 4-[3-[tert-Butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate |
PubChem Compound | 45073413 |
Last Modified | Nov 11 2021 |
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